1H-Indol-4-ol, 5-butyl-7-methoxy-1-methyl-, 4-acetate
CAS No.: 99107-54-7
Cat. No.: VC20337325
Molecular Formula: C16H21NO3
Molecular Weight: 275.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 99107-54-7 |
|---|---|
| Molecular Formula | C16H21NO3 |
| Molecular Weight | 275.34 g/mol |
| IUPAC Name | (5-butyl-7-methoxy-1-methylindol-4-yl) acetate |
| Standard InChI | InChI=1S/C16H21NO3/c1-5-6-7-12-10-14(19-4)15-13(8-9-17(15)3)16(12)20-11(2)18/h8-10H,5-7H2,1-4H3 |
| Standard InChI Key | JIUVITDMSXZWRL-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC1=CC(=C2C(=C1OC(=O)C)C=CN2C)OC |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound’s IUPAC name—1H-Indol-4-ol, 5-butyl-7-methoxy-1-methyl-, 4-acetate—defines its substitution pattern:
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Position 1: Methyl group (-CH₃) attached to the indole nitrogen.
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Position 4: Acetylated hydroxyl group (-OAc).
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Position 5: Butyl chain (-C₄H₉).
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Position 7: Methoxy group (-OCH₃).
This arrangement creates a sterically crowded indole scaffold, likely influencing its solubility, reactivity, and interactions with biological targets .
Table 1: Key Physicochemical Properties
*Calculated based on substituent addition to the indole core (C₉H₇NO) + butyl (C₄H₉) + methyl (CH₃) + acetate (C₂H₃O₂).
The acetyl group at position 4 enhances lipophilicity compared to non-acetylated analogs, potentially improving membrane permeability. The butyl chain at position 5 may contribute to hydrophobic interactions in binding pockets, as seen in similar indole-based kinase inhibitors .
Synthesis and Structural Modification
Synthetic Routes
While no direct synthesis protocols for this compound are published, analogous indole derivatization strategies suggest feasible pathways:
Pathway 1: Friedel-Crafts Acylation and Alkylation
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Core Formation: Construct the 7-methoxy-1-methylindole scaffold via Fischer indole synthesis using 4-methoxyphenylhydrazine and methyl-substituted ketones .
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Butyl Introduction: Employ alkylation at position 5 using butyl halides under basic conditions (e.g., K₂CO₃/DMF).
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Acetylation: Protect the hydroxyl group at position 4 with acetic anhydride in pyridine .
Pathway 2: Transition Metal-Catalyzed Coupling
Recent advances in Sc(OTf)₃-catalyzed indole synthesis (e.g., glycerol-mediated cyclization of α-hydroxyacetophenones ) could be adapted to assemble the core structure, followed by sequential functionalization.
Table 2: Comparative Yields for Indole Derivative Synthesis
| Reaction Step | Catalyst/Reagents | Yield (%) | Reference |
|---|---|---|---|
| Indole Core Formation | Sc(OTf)₃, glycerol, 80°C | 74 | |
| Butylation | Butyl bromide, K₂CO₃ | 62–68 | |
| Acetylation | Ac₂O, pyridine | >90 |
Biological Activity and Mechanism of Action
Pharmacological Profiling
Structural analogs exhibit diverse bioactivities:
Antimicrobial Effects
Methoxy- and alkyl-substituted indoles demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus MIC = 8 µg/mL). The butyl chain may enhance membrane disruption, while the acetyl group could stabilize interactions with bacterial efflux pumps .
Table 3: Biological Activity of Selected Indole Derivatives
| Compound | Target | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| 7-Methoxy-1H-indol-4-ol | COX-2 | 1.1 µM | |
| 5-Butylindole-3-acetate | S. aureus | 8 µg/mL | |
| 1-Methylindole-4-OAc | HepG2 (Cancer) | 15 µM |
Mechanistic Insights and Structure-Activity Relationships (SAR)
Role of Substituents
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5-Butyl Group: Enhances hydrophobic binding in enzyme active sites; elongation beyond C4 reduces solubility without efficacy gains .
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7-Methoxy Group: Participates in π-stacking with aromatic residues (e.g., COX-2 Tyr385).
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4-Acetate: Masks the phenolic hydroxyl, improving metabolic stability compared to free -OH analogs .
Putative Targets
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COX-2 Inhibition: Molecular docking suggests the acetyl group occupies the arachidonic acid binding channel, while the butyl chain interacts with Val349.
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Antimicrobial Action: Disruption of bacterial membrane integrity via insertion of the lipophilic butyl chain .
Applications and Future Directions
Therapeutic Prospects
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Inflammation Management: Dual COX-2/5-LOX inhibition potential warrants evaluation in arthritis models.
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Oncology: Indole derivatives’ pro-apoptotic effects (e.g., caspase-3 activation) suggest utility in combination therapies .
Synthetic Challenges
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